2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate
Overview
Description
2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate is a complex organic compound with a molecular formula of C19H21NO3S and a molecular weight of 343.44 g/mol . This compound is characterized by the presence of a phenylsulfanyl group, an acetyl group, and a dimethylcarbamate moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenol with phenylsulfanylacetyl chloride in the presence of a base to form the intermediate 2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenol. This intermediate is then reacted with dimethylcarbamoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylcarbamate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The dimethylcarbamate moiety may interact with acetylcholinesterase, leading to its inhibition and resulting in increased levels of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate
- 2,6-dimethyl-4-[2-(4-methylbenzenesulfonyl)acetyl]phenyl N,N-dimethylcarbamate
Uniqueness
2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylsulfanyl group differentiates it from similar compounds, providing unique interactions with biological targets and distinct chemical properties .
Properties
IUPAC Name |
[2,6-dimethyl-4-(2-phenylsulfanylacetyl)phenyl] N,N-dimethylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-13-10-15(11-14(2)18(13)23-19(22)20(3)4)17(21)12-24-16-8-6-5-7-9-16/h5-11H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPWLJSPLYHAQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146589 | |
Record name | Carbamic acid, dimethyl-, 2,6-dimethyl-4-[(phenylthio)acetyl]phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339101-02-9 | |
Record name | Carbamic acid, dimethyl-, 2,6-dimethyl-4-[(phenylthio)acetyl]phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339101-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, dimethyl-, 2,6-dimethyl-4-[(phenylthio)acetyl]phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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